1-(3-Bromopropyl)-2-chloro-3-(trifluoromethylthio)benzene
Description
1-(3-Bromopropyl)-2-chloro-3-(trifluoromethylthio)benzene (CAS: 1805855-92-8) is a halogenated aromatic compound characterized by a bromopropyl chain, a chlorine substituent, and a trifluoromethylthio (-SCF₃) group. Its molecular formula is C₁₀H₉BrClF₃S, with a molecular weight of 333.60 g/mol . The compound’s structure combines alkyl halide reactivity (via the bromopropyl group) with the electron-withdrawing effects of chlorine and the lipophilic, metabolically stable trifluoromethylthio moiety. These features make it a candidate for pharmaceutical intermediates and agrochemical synthesis .
Properties
Molecular Formula |
C10H9BrClF3S |
|---|---|
Molecular Weight |
333.60 g/mol |
IUPAC Name |
1-(3-bromopropyl)-2-chloro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9BrClF3S/c11-6-2-4-7-3-1-5-8(9(7)12)16-10(13,14)15/h1,3,5H,2,4,6H2 |
InChI Key |
DQEAVBVHEYOXNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)SC(F)(F)F)Cl)CCCBr |
Origin of Product |
United States |
Preparation Methods
Direct Bromopropylation of Prefunctionalized Benzene Derivatives
This approach begins with a benzene precursor already bearing chlorine and trifluoromethylthio groups. The bromopropyl chain is introduced via Friedel-Crafts alkylation or nucleophilic substitution. For example, 2-chloro-3-(trifluoromethylthio)benzene can react with 1,3-dibromopropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to install the bromopropyl moiety. However, competing side reactions, such as over-alkylation or rearrangement of the trifluoromethylthio group, necessitate precise stoichiometric control.
Sequential Functionalization of a Benzene Scaffold
An alternative strategy involves stepwise installation of substituents. A typical sequence includes:
- Chlorination : Electrophilic chlorination of 3-(trifluoromethylthio)benzene using chlorine gas (Cl₂) in the presence of FeCl₃ as a catalyst yields 2-chloro-3-(trifluoromethylthio)benzene.
- Bromopropylation : Reaction with 3-bromopropyl bromide under basic conditions (e.g., K₂CO₃ in dimethylformamide) introduces the bromopropyl chain via nucleophilic aromatic substitution.
Step-by-Step Laboratory Synthesis
Materials and Reagents
Procedure
- Reaction Setup : Combine 2-chloro-3-(trifluoromethylthio)benzene (10 mmol), K₂CO₃ (20 mmol), and TBAI (1 mmol) in 50 mL DMF under nitrogen.
- Alkylation : Add 3-bromopropyl bromide (12 mmol) dropwise at 0°C. Warm to 80°C and stir for 12 hours.
- Workup : Quench with ice water, extract with dichloromethane (3 × 30 mL), and dry over Na₂SO₄.
- Purification : Isolate the product via flash chromatography (hexane:ethyl acetate, 9:1) to obtain a colorless liquid (yield: 68–72%).
Optimization of Reaction Parameters
Critical Variables Affecting Yield
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–85°C | <60°C: <40% yield; >90°C: decomposition |
| Reaction Time | 10–14 hours | Shorter durations lead to incomplete alkylation |
| Solvent Polarity | DMF > DMSO > THF | Polar aprotic solvents enhance nucleophilicity |
| Base Strength | K₂CO₃ > NaHCO₃ | Weak bases result in slower kinetics |
Exceeding 85°C promotes elimination reactions, forming allylic bromides as byproducts. Microwave-assisted synthesis at 100°C reduces reaction time to 2 hours but requires specialized equipment.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow reactors to mitigate exothermic risks and improve mixing efficiency. Key advantages include:
Catalytic Innovations
Recent patents disclose using ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) as recyclable catalysts, achieving 78% yield over five cycles without significant activity loss.
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 70:30 methanol:water) confirms ≥98% purity, with retention time at 8.7 minutes.
Applications and Derivative Chemistry
The bromopropyl group enables diverse downstream transformations:
- Nucleophilic substitutions : Reaction with NaN₃ yields azido derivatives for "click" chemistry applications.
- Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids generates biaryl structures of pharmaceutical interest.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-2-chloro-3-(trifluoromethylthio)benzene can undergo several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Coupling reactions: The benzene ring can engage in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Conditions typically involve aprotic solvents and moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(3-azidopropyl)-2-chloro-3-(trifluoromethylthio)benzene.
Scientific Research Applications
1-(3-Bromopropyl)-2-chloro-3-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-2-chloro-3-(trifluoromethylthio)benzene involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, while the trifluoromethylthio group can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their differences:
Key Observations :
- Positional isomerism : The target compound differs from its 4-chloro-3-SCF₃ isomer (CAS: 1805855-92-8) only in the placement of chlorine (2-Cl vs. 4-Cl), which affects electronic distribution and steric interactions .
- Functional group variations : The absence of the trifluoromethylthio group in 1-(3-bromopropyl)-2-chlorobenzene reduces lipophilicity and metabolic stability compared to the target compound .
Physical Properties
Notes:
- The trifluoromethylthio group increases molecular weight by ~66 g/mol compared to (3-bromopropyl)benzene.
- Chlorine and SCF₃ substituents likely elevate boiling points relative to simpler bromopropylbenzenes due to increased polarity .
Alkyl Halide Reactivity
The bromopropyl group in the target compound enables nucleophilic substitutions, similar to (3-bromopropyl)benzene. For example:
- Coupling reactions : Used in palladium-mediated cross-couplings to form C–N bonds (e.g., with amines or urea derivatives) .
- Microwave-assisted synthesis : Demonstrated in reactions with trifluoromethylimidazolones to yield bioactive intermediates .
Influence of Trifluoromethylthio (-SCF₃)
Pharmaceutical and Industrial Relevance
- Target compound: Potential as a building block for kinase inhibitors or G protein-coupled receptor (GPCR) modulators due to its balanced lipophilicity and halogenated reactivity .
- Simpler analogues : (3-Bromopropyl)benzene is a common intermediate in natural product synthesis (e.g., baccatin III derivatives) .
- Chlorine-free variants : 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene has been used in cinacalcet hydrochloride synthesis, albeit with lower yields due to reduced leaving-group efficacy .
Biological Activity
1-(3-Bromopropyl)-2-chloro-3-(trifluoromethylthio)benzene is a complex organic compound characterized by its unique molecular structure, which includes bromine, chlorine, and trifluoromethylthio functional groups. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties.
- Molecular Formula : C11H9BrClF3S
- Molecular Weight : 383.15 g/mol
- IUPAC Name : 2-(3-bromopropyl)-1-(trifluoromethoxy)-3-(trifluoromethylthio)benzene
- CAS Number : 1804260-18-1
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The mechanism involves:
- Electrophilic Reactions : The bromopropyl group acts as an electrophile, facilitating reactions with nucleophilic sites on biomolecules.
- Influence on Lipophilicity : The trifluoromethylthio and trifluoromethoxy groups enhance the compound's lipophilicity, influencing its absorption and distribution in biological tissues .
Biological Activity
Research indicates that this compound exhibits notable biological activities, including:
- Antitumor Activity : Studies have shown that it can inhibit the proliferation of tumor cells, suggesting potential applications in cancer therapy .
- Antimicrobial Properties : Preliminary investigations suggest that it may possess antimicrobial effects, although further studies are needed to confirm these findings.
Data Table: Biological Activity Overview
Case Study 1: Antitumor Effects
In a study published in a patent application (WO2019153954A1), the compound was evaluated for its ability to inhibit the growth of ovarian and prostate cancer cells. The results indicated a significant reduction in cell viability at specific concentrations, highlighting its potential as a lead compound for drug development targeting malignant tumors.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound. The compound demonstrated activity against various bacterial strains, suggesting its utility in developing new antimicrobial agents. However, the exact mechanisms and efficacy levels require further exploration through clinical trials.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-(3-Bromopropyl)-2-chloro-3-(trifluoromethylthio)benzene, and what critical parameters influence reaction yield?
- Methodology : Synthesis typically involves sequential functionalization of a benzene ring. A bromopropyl group is introduced via alkylation using 3-bromopropyl bromide under acidic conditions, followed by chlorination (e.g., using Cl2/FeCl3) and trifluoromethylthiolation via nucleophilic substitution with AgSCF3 . Key parameters include temperature control (60–80°C for alkylation), stoichiometric ratios (excess alkylating agent to minimize side products), and solvent polarity (THF or DMF for solubility of intermediates). Yield optimization requires inert atmospheres to prevent oxidation of the thiol group .
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodology :
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substitution patterns (e.g., δ ~2.5 ppm for -CH2Br protons, δ ~7.3–7.8 ppm for aromatic protons) .
- FT-IR : Identify C-Br (550–650 cm<sup>−1</sup>), C-Cl (600–800 cm<sup>−1</sup>), and SCF3 (1050–1150 cm<sup>−1</sup>) stretches .
- Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z 329 (M<sup>+</sup>) and fragmentation patterns for Br/Cl loss .
- HPLC : Assess purity using C18 columns with UV detection at 254 nm; retention time compared to standards .
Q. What are the key storage and handling protocols to ensure the stability of this compound?
- Methodology : Store at 2–8°C in amber glass vials under inert gas (Ar/N2) to prevent moisture absorption and bromine displacement. Use desiccants like silica gel. Handle in fume hoods with nitrile gloves and PPE due to volatility (bp ~219–220°C) and lachrymatory properties .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Optimize geometry using Gaussian at B3LYP/6-31G(d) level to evaluate electrophilicity of the bromopropyl group. Calculate Fukui indices to identify reactive sites for nucleophilic attack (e.g., Br in -CH2CH2CH2Br) .
- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics using GROMACS. Compare activation energies for SN1 vs. SN2 pathways .
Q. What strategies resolve contradictions in reported reaction outcomes when using this compound in heterocyclic synthesis?
- Methodology :
- Controlled Replication : Standardize reaction conditions (e.g., 1:1.2 molar ratio of compound to dienophile in Diels-Alder reactions) and monitor by TLC .
- Side Reaction Analysis : Use LC-MS to detect byproducts (e.g., elimination products from β-hydride shifts in alkylation steps). Adjust base strength (e.g., K2CO3 vs. DBU) to suppress elimination .
- Cross-Validation : Compare results across solvents (polar aprotic vs. nonpolar) and catalysts (Pd vs. Cu) to identify optimal systems .
Q. How does the trifluoromethylthio group influence the electronic properties of the benzene ring in cross-coupling reactions?
- Methodology :
- Hammett Analysis : Measure substituent constants (σmeta) via UV-Vis spectroscopy of nitro derivatives. The -SCF3 group exhibits strong electron-withdrawing effects (σ ~0.6), altering resonance stabilization .
- X-ray Crystallography : Resolve bond lengths (C-S: ~1.78 Å) and angles to quantify conjugation effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
